Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine
Brand Name: Vulcanchem
CAS No.: 1776184-25-8
VCID: VC2766174
InChI: InChI=1S/C14H13F3N2/c1-18-7-10-6-12(9-19-8-10)11-2-4-13(5-3-11)14(15,16)17/h2-6,8-9,18H,7H2,1H3
SMILES: CNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C14H13F3N2
Molecular Weight: 266.26 g/mol

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine

CAS No.: 1776184-25-8

Cat. No.: VC2766174

Molecular Formula: C14H13F3N2

Molecular Weight: 266.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine - 1776184-25-8

Specification

CAS No. 1776184-25-8
Molecular Formula C14H13F3N2
Molecular Weight 266.26 g/mol
IUPAC Name N-methyl-1-[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine
Standard InChI InChI=1S/C14H13F3N2/c1-18-7-10-6-12(9-19-8-10)11-2-4-13(5-3-11)14(15,16)17/h2-6,8-9,18H,7H2,1H3
Standard InChI Key MCOIBKHPPRRCJB-UHFFFAOYSA-N
SMILES CNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine is a hybrid molecule featuring a pyridine ring system linked to a trifluoromethyl-substituted phenyl group. The compound contains a methylamine moiety attached to the pyridine ring, which confers specific chemical reactivity and potential binding characteristics .

Chemical Identification Data

The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Number1776184-25-8
Molecular FormulaC₁₄H₁₃F₃N₂
Molecular Weight266.26 g/mol
IUPAC NameN-methyl-1-[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine
Standard InChIInChI=1S/C14H13F3N2/c1-18-7-10-6-12(9-19-8-10)11-2-4-13(5-3-11)14(15,16)17/h2-6,8-9,18H,7H2,1H3
Standard InChIKeyMCOIBKHPPRRCJB-UHFFFAOYSA-N
SMILESCNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F

Table 1: Chemical identification parameters for Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValueMethod
Physical StateSolid at room temperaturePhysical observation
XLogP3-AA2.7Computed property
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18
Topological Polar Surface Area24.9 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count19Computed by PubChem

Table 2: Physicochemical properties of Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine

Structural Features and Significance

Key Structural Elements

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine contains several key structural features that contribute to its chemical behavior and potential biological activity:

  • Pyridine Ring System: The central pyridine ring provides an aromatic nitrogen heterocycle with specific electron distribution patterns.

  • Trifluoromethyl Group: The trifluoromethyl substituent on the phenyl ring enhances lipophilicity and metabolic stability, characteristics often valued in drug development .

  • Methylamine Functional Group: This basic nitrogen-containing functional group can participate in hydrogen bonding and potentially interact with biological targets through electrostatic interactions .

  • Biaryl System: The connection between the pyridine and phenyl rings creates a biaryl system that introduces specific conformational properties to the molecule.

Structure-Property Relationships

The presence of the trifluoromethyl group significantly influences the compound's properties. Trifluoromethyl-substituted compounds are known for their:

  • Enhanced lipophilicity, which can improve membrane permeability

  • Increased metabolic stability against oxidative degradation

  • Altered electronic properties of adjacent functional groups

  • Potential for specific binding interactions with protein targets

The methylamine moiety provides a basic center with a pKa that makes it protonated under physiological conditions, potentially enabling electrostatic interactions with negatively charged residues in biological macromolecules .

CompoundStructural SimilarityBiological ActivityReference
3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N compoundsPyridine core with amine functional groupBCR-ABL kinase inhibition, potential for treatment of chronic myeloid leukemia
4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl) derivativesTrifluoromethylphenyl moietyAnti-inflammatory activity, inhibition of Discoidin-domain receptors 1 and 2 (DDR1 and DDR2)
4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl] compoundsTrifluoromethylphenyl with nitrogen-containing heterocyclesProtein kinase inhibition with therapeutic applications

Table 3: Structurally related compounds and their biological activities

Structure-Activity Relationships of Analogs

Key Structural Modifications and Their Effects

Analysis of structurally related compounds provides insights into how modifications to the basic scaffold might influence activity and properties:

Modifications to the Amine Group

The methylamine group can be modified to create derivatives with different properties:

  • Cyclopropyl Analog: Replacing the methyl group with cyclopropyl (as in compound with CAS 1776184-17-8) may enhance metabolic stability and alter binding characteristics.

  • Extended Amine Derivatives: Incorporation of more complex amine substituents, such as those seen in pyridin-2-ylmethylamine derivatives, can introduce additional binding interactions and modify selectivity profiles .

Modifications to the Aromatic System

Alterations to the biaryl system can significantly impact biological properties:

  • Heterocycle Substitutions: Replacing the pyridine with other nitrogen-containing heterocycles can alter electronic properties and hydrogen-bonding patterns .

  • Trifluoromethyl Position: Moving the trifluoromethyl group to different positions on the phenyl ring (ortho, meta, para) can change the three-dimensional structure and binding characteristics .

Comparative Analysis of Analogs

A comparison of Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine with key structural analogs reveals important trends:

CompoundKey Structural DifferencePotential Impact on Properties
Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amineCyclopropyl instead of methylEnhanced metabolic stability, altered conformational properties
N-(pyridin-2-ylmethyl) derivativesExtended and more complex amine substituentAdditional hydrogen bonding capabilities, different selectivity profile
3-(trifluoromethyl)phenyl analogsDifferent position of trifluoromethyl groupAltered electronic distribution, different binding orientation

Table 4: Comparative analysis of structural analogs

Future Research Directions

Unexplored Applications

Several potential research directions for Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine warrant further investigation:

  • Target Identification: Systematic screening against various biological targets could reveal unexpected activities and applications.

  • Molecular Probes: The compound's structural features make it potentially useful as a molecular probe for studying specific biological processes.

  • Material Science Applications: The unique electronic properties imparted by the trifluoromethyl group and pyridine ring could be exploited in materials science applications.

Synthesis Optimization

Development of improved synthetic methods for Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine and related compounds would benefit from:

  • Application of flow chemistry techniques similar to those used for related pyridine derivatives

  • Exploration of more selective catalytic methods for the key coupling steps

  • Development of one-pot procedures to minimize isolation of intermediates

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